7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester
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Overview
Description
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester is a complex organic compound with the molecular formula C23H38N2O8 . This compound is known for its unique structure, which includes multiple ester and amide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester typically involves multi-step organic reactions. One common method includes the reaction of ethyl chloroformate with a diamine precursor under controlled conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with alcohols or amines to form new esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: New esters or amides.
Scientific Research Applications
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential use in creating prodrugs and biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate .
- Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)-, ester with 2,15-bis(carboxymethyl)-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,2,15,16-tetracarboxylic acid .
Uniqueness
7,10-Dioxa-3,14-diazahexadecane-1,2,15,16-tetracarboxylic acid, tetraethyl ester is unique due to its specific combination of ester and amide groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring controlled hydrolysis and biocompatibility .
Properties
CAS No. |
518058-48-5 |
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Molecular Formula |
C24H44N2O10 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
diethyl 2-[3-[2-[3-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]propoxy]ethoxy]propylamino]butanedioate |
InChI |
InChI=1S/C24H44N2O10/c1-5-33-21(27)17-19(23(29)35-7-3)25-11-9-13-31-15-16-32-14-10-12-26-20(24(30)36-8-4)18-22(28)34-6-2/h19-20,25-26H,5-18H2,1-4H3 |
InChI Key |
HYEPEKUWWCGVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NCCCOCCOCCCNC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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